molecular formula C19H19BrN2O2 B2662949 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954660-11-8

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2662949
CAS No.: 954660-11-8
M. Wt: 387.277
InChI Key: BZTWORXACUKZTL-UHFFFAOYSA-N
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Description

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H19BrN2O2 and its molecular weight is 387.277. The purity is usually 95%.
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Scientific Research Applications

Cobalt-Promoted Dimerization of Aminoquinoline Benzamides

  • Research Context : A study by Grigorjeva and Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This process uses oxygen as a terminal oxidant and is compatible with various functional groups including bromo, suggesting potential applications in creating complex molecular architectures that might include compounds similar to 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Grigorjeva & Daugulis, 2015).

Synthesis and Antiviral Activities of Quinazolinone Derivatives

  • Research Context : A series of quinazolinone derivatives, including bromo-substituted compounds, were synthesized and evaluated for their antiviral activity against various viruses (Selvam et al., 2010). This suggests the potential of this compound in antiviral research (Selvam et al., 2010).

Ligands for Sigma Receptors

  • Research Context : Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides, compounds structurally related to this compound, showed potential as ligands for sigma receptors. This indicates possible applications in neurological or pharmacological research (Xu, Lever, & Lever, 2007).

Ni(II)-Catalyzed Oxidative Coupling

  • Research Context : The Ni(II)-catalyzed reaction of benzamides with toluene derivatives, as studied by Aihara et al. (2014), provides insights into the oxidative coupling processes that could be relevant for compounds like this compound (Aihara et al., 2014).

Asymmetric Syntheses of Hancock Alkaloids

  • Research Context : The asymmetric syntheses of Hancock alkaloids, which share a structural core with the compound of interest, provide a framework for synthesizing complex organic molecules that could include similar benzamide derivatives (Davies et al., 2018).

Properties

IUPAC Name

3-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-10-22-17-8-7-16(12-13(17)6-9-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWORXACUKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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